molecular formula C7H4BrNO2 B024851 6-Bromo-2-benzoxazolinone CAS No. 19932-85-5

6-Bromo-2-benzoxazolinone

Cat. No. B024851
Key on ui cas rn: 19932-85-5
M. Wt: 214.02 g/mol
InChI Key: DDNKJFBQMQOIKI-UHFFFAOYSA-N
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Patent
US07618650B2

Procedure details

To a mixture of 3H-benzooxazol-2-one (20 g, 0.15 mol) in DCM (500 mL) was added bromine (8.34 mL, 0.16 mol). After stirring at room temperature for 19.5 h, the orange precipitate that had formed was filtered off and washed with DCM until the orange color was washed out. The filtrate was concentrated to approximately 33% of its original volume and filtered and washed as before. The combined solids weighed 28.36 g. 1H NMR indicated the product was clean albeit contained ca. 8-9% starting material meaning the true yield of product was 26.72 g, 84%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[Br:11]Br>C(Cl)Cl>[Br:11][C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:10])[O:1][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.34 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 19.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the orange precipitate that had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with DCM until the orange color
WASH
Type
WASH
Details
was washed out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to approximately 33% of its original volume
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed as before

Outcomes

Product
Details
Reaction Time
19.5 h
Name
Type
Smiles
BrC1=CC2=C(NC(O2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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